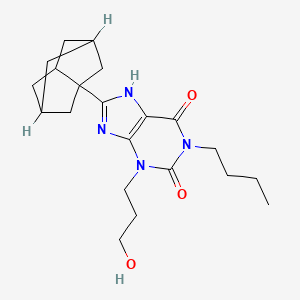

PSB36

Description

Properties

IUPAC Name |

1-butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBIXJYFYPFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470675 | |

| Record name | PSB 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524944-72-7 | |

| Record name | PSB 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of PSB36: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB36 is a xanthine (B1682287) derivative that acts as a highly potent and selective antagonist for the adenosine (B11128) A1 receptor (A1R), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological processes. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions and signaling cascades are presented to facilitate further research and drug development efforts.

Introduction

Adenosine receptors, ubiquitously expressed throughout the human body, are critical regulators of cellular function. The A1 receptor subtype, in particular, is a key player in cardiovascular, central nervous system, and inflammatory processes. Its activation by the endogenous ligand adenosine typically leads to inhibitory effects, including a decrease in heart rate and neurotransmitter release. Consequently, A1R antagonists have emerged as promising therapeutic agents for various conditions. This compound has been identified as a leading compound in this class, exhibiting exceptional potency and selectivity for the human A1R. Understanding its precise mechanism of action is paramount for its therapeutic development and for the design of next-generation A1R modulators.

Primary Mechanism of Action: Competitive Antagonism of the Adenosine A1 Receptor

This compound functions as a competitive antagonist at the adenosine A1 receptor. This means that it binds to the same orthosteric binding site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, this compound prevents adenosine from binding and initiating the downstream signaling cascade. The high affinity of this compound for the A1R allows it to effectively outcompete endogenous adenosine, leading to a blockade of A1R-mediated effects.

Binding Affinity and Selectivity

This compound demonstrates sub-nanomolar affinity for the human adenosine A1 receptor, making it one of the most potent A1R antagonists described to date. Its selectivity for the A1R over other adenosine receptor subtypes (A2A, A2B, and A3) is substantial, minimizing off-target effects.

Table 1: Binding Affinity (Ki) of this compound at Human and Rat Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| A1 | Human | 0.70 | [1] |

| A1 | Rat | 0.124 | [1] |

| A2A | Human | 980 | [1] |

| A2B | Human | 187 | [1] |

| A3 | Human | 2300 | [1] |

Data presented as the inhibitory constant (Ki), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium.

Functional Potency

In functional assays, this compound effectively antagonizes the effects of A1R agonists. For instance, it potently inhibits the agonist-induced decrease in cyclic adenosine monophosphate (cAMP) levels in cells expressing the A1R. Its functional potency is significantly higher than that of the classical A1R antagonist DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

Table 2: Functional Potency (EC50) of this compound

| Assay | Parameter | Value (pM) | Comparison (DPCPX) | Reference |

| Functional Antagonism | EC50 | 120 | 2900 pM | [1] |

EC50 represents the concentration of a drug that gives a half-maximal response.

Molecular Basis of Interaction with the A1 Receptor

The high-resolution crystal structure of the human adenosine A1 receptor in complex with this compound (PDB ID: 5N2S) provides a detailed view of the molecular interactions that underpin its high affinity and selectivity.[2][3] this compound, as a xanthine derivative, occupies the orthosteric binding pocket of the A1R.

Key interactions include:

-

Hydrogen Bonding: The xanthine core of this compound forms crucial hydrogen bonds with conserved residues in the binding pocket, particularly with the side chain of asparagine in transmembrane helix 6 (TM6).

-

Hydrophobic Interactions: The bulky noradamantyl group at the 8-position of the xanthine scaffold extends into a hydrophobic pocket within the receptor, contributing significantly to both affinity and selectivity.

-

Van der Waals Contacts: The 1-butyl and 3-(3-hydroxypropyl) substituents at the N1 and N3 positions of the xanthine ring make extensive van der Waals contacts with residues lining the binding cavity.

The structural differences in the binding pockets of the other adenosine receptor subtypes account for the lower affinity of this compound for these receptors, thus conferring its high selectivity.

Downstream Signaling Pathways Modulated by this compound

The adenosine A1 receptor is canonically coupled to inhibitory G proteins of the Gi/o family. Upon activation by an agonist, the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By antagonizing the A1R, this compound blocks these downstream effects.

Caption: Signaling pathway of the adenosine A1 receptor and the inhibitory action of this compound.

By preventing the Gi/o-mediated inhibition of adenylyl cyclase, this compound leads to a maintenance or increase in intracellular cAMP levels in the presence of adenosine. This, in turn, affects the activity of cAMP-dependent protein kinases (e.g., PKA) and downstream effectors, including ion channels and transcription factors. The ultimate cellular response to this compound is the reversal or prevention of the physiological effects mediated by A1R activation.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of this compound. These should be adapted based on the specific cell lines and reagents available.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor using a competitive displacement assay with a radiolabeled A1R antagonist, such as [³H]DPCPX.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human adenosine A1 receptor.

-

Radioligand: [³H]DPCPX (or other suitable A1R radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A1R. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of [³H]DPCPX (typically at or below its Kd value).

-

A range of concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled A1R antagonist (e.g., DPCPX).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Antagonism)

This protocol describes a method to determine the functional potency (EC50) of this compound as an antagonist of the A1R-mediated inhibition of cAMP production.

Caption: Workflow for a cAMP functional antagonism assay.

Materials:

-

A cell line expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK-293 cells).

-

This compound.

-

An A1R agonist (e.g., Adenosine, NECA).

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Seed the A1R-expressing cells in a 96-well plate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Stimulate the cells by adding a fixed concentration of an A1R agonist (typically at its EC80 concentration) in the presence of a fixed concentration of forskolin. Forskolin is used to increase the basal cAMP level, which allows for a more robust measurement of the inhibitory effect of the A1R agonist.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound for the antagonism of the A1R agonist's effect.

-

Conclusion

This compound is a highly potent and selective competitive antagonist of the adenosine A1 receptor. Its mechanism of action is well-characterized, involving direct binding to the orthosteric site of the A1R and subsequent blockade of agonist-induced, Gi/o-mediated signaling pathways. The detailed understanding of its molecular interactions, binding kinetics, and functional effects, as outlined in this guide, provides a solid foundation for its further investigation as a potential therapeutic agent and as a valuable pharmacological tool for probing the physiological roles of the adenosine A1 receptor. The provided experimental protocols serve as a starting point for researchers to further explore the nuanced pharmacology of this compound and other A1R modulators.

References

PSB36: A Technical Guide to a High-Affinity A1 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PSB36, a potent and selective antagonist for the A1 adenosine (B11128) receptor (A1R). This document consolidates key pharmacological data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Profile

This compound is a xanthine (B1682287) derivative recognized for its high affinity and selectivity for the A1 adenosine receptor. Its ability to selectively block the A1R makes it a valuable tool for research into the physiological and pathophysiological roles of this receptor, and a potential lead compound for therapeutic development in areas such as cardiovascular and neurological disorders.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, facilitating a clear comparison of its binding affinity and potency across different species and adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

| Receptor Subtype | Species | Ki Value |

| A1 | Human | 700 pM |

| A1 | Rat | 124 pM |

| A2A | Rat | 980 nM |

| A2B | Rat | 187 nM |

| A3 | Rat | 2300 nM |

Table 2: Functional Potency (EC50) of this compound

| Assay Parameter | Comparison Compound | EC50 Value |

| EC50 | DPCPX | 120 pM vs 2.9 nM |

Signaling Pathways

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by endogenous adenosine, the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1R activation can lead to the stimulation of phospholipase C (PLC) and the modulation of ion channels. This compound, as a selective antagonist, blocks the binding of adenosine to the A1R, thereby preventing these downstream signaling events.

Unveiling PSB-36: A Potent and Selective Adenosine A₁ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of PSB-36, a highly potent and selective antagonist of the adenosine (B11128) A₁ receptor. The information presented herein is intended to support research and drug development efforts targeting the adenosinergic system.

Chemical Structure and Physicochemical Properties

PSB-36, with the IUPAC name 1-butyl-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3-(3-hydroxypropyl)-3,7-dihydro-1H-purine-2,6-dione, is a xanthine (B1682287) derivative.[1] Its chemical structure is characterized by a purine-2,6-dione (B11924001) core with distinct substitutions at the N1, N3, and C8 positions, contributing to its high affinity and selectivity for the adenosine A₁ receptor.

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Identifier/Property | Value | Reference |

| IUPAC Name | 1-butyl-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3-(3-hydroxypropyl)-3,7-dihydro-1H-purine-2,6-dione | [1] |

| Synonyms | PSB-36, 1-butyl-8-(3-noradamantyl)-3-(3-hydroxypropyl)xanthine | [2] |

| CAS Number | 524944-72-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₁H₃₀N₄O₃ | [2][3][4][6] |

| Molecular Weight | 386.49 g/mol | [2][4][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥20 mg/mL) and ethanol (B145695) (<38.65mg/ml) | [6] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Desiccate at +4°C | [4] |

| SMILES | CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO | [3] |

Pharmacological Properties

PSB-36 is a potent and selective antagonist of the adenosine A₁ receptor. Its high affinity for the A₁ receptor, coupled with significantly lower affinity for other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃), underscores its potential as a precise pharmacological tool and a lead compound for therapeutic development.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the binding affinity (Ki) of PSB-36 for various adenosine receptor subtypes. The data consistently demonstrates its remarkable selectivity for the A₁ receptor.

| Receptor Subtype | Species | Ki (nM) | Reference |

| A₁ | rat | 0.12 | [4] |

| A₂ₐ | rat | 552 | [4] |

| A₂ₑ | human | 187 | [4] |

| A₃ | rat | 6500 | [4] |

| A₃ | human | 2300 | [4] |

Functional Activity

Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, have confirmed the antagonistic activity of PSB-36 at the adenosine A₁ receptor. As an antagonist, PSB-36 blocks the inhibitory effect of adenosine on adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels that is typically mediated by A₁ receptor activation.

In Vivo Effects

Preclinical studies have highlighted the potential therapeutic applications of PSB-36. In a rat model of atrial fibrillation, PSB-36 demonstrated the ability to reduce the incidence of this arrhythmia.[3] Furthermore, it has been reported to exhibit anti-inflammatory and analgesic effects.

Signaling Pathway

PSB-36 exerts its effects by competitively blocking the adenosine A₁ receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway inhibited by PSB-36 is depicted below.

Caption: Adenosine A₁ Receptor Signaling Pathway and Inhibition by PSB-36.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of PSB-36.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of PSB-36 for the adenosine A₁ receptor.

Objective: To quantify the affinity of a test compound (PSB-36) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the adenosine A₁ receptor

-

Radioligand (e.g., [³H]-DPCPX)

-

PSB-36 (test compound)

-

Non-specific binding control (e.g., unlabeled adenosine agonist)

-

Assay buffer

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filter plates

-

Scintillation counter

Workflow:

Caption: Experimental Workflow for Radioligand Binding Assay.

Procedure:

-

Preparation: Prepare serial dilutions of PSB-36. Prepare the radioligand solution and the non-specific binding control.

-

Assay Setup: In a 96-well filter plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or a specific concentration of PSB-36.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of PSB-36 to determine the IC₅₀ value, from which the Ki value can be calculated.

cAMP Functional Assay

This assay is used to determine the functional antagonism of PSB-36 at the adenosine A₁ receptor.

Objective: To measure the ability of PSB-36 to block the agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the adenosine A₁ receptor

-

Adenosine A₁ receptor agonist (e.g., NECA)

-

PSB-36 (test compound)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and reagents

Workflow:

Caption: Experimental Workflow for cAMP Functional Assay.

Procedure:

-

Cell Seeding: Seed cells expressing the adenosine A₁ receptor into a multi-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of PSB-36.

-

Stimulation: Add a fixed concentration of an adenosine A₁ receptor agonist to stimulate the receptors and induce a decrease in cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels in the cell lysates using a suitable detection method (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the concentration of PSB-36 to generate a dose-response curve and determine the IC₅₀ value, which represents the concentration of PSB-36 required to inhibit 50% of the agonist-induced response.

Rat Model of Atrial Fibrillation

This in vivo model is used to evaluate the anti-arrhythmic potential of compounds like PSB-36.[3]

Objective: To assess the efficacy of PSB-36 in preventing or reducing atrial fibrillation in a rat model.

Model: Langendorff-perfused isolated rat heart.

Procedure:

-

Heart Isolation: Isolate the heart from an anesthetized rat and mount it on a Langendorff apparatus for retrograde perfusion with a physiological salt solution.

-

Electrophysiological Recordings: Place electrodes on the atria and ventricles to record electrocardiograms and induce arrhythmias.

-

Drug Administration: Perfuse the heart with a solution containing PSB-36 at a specific concentration.

-

Arrhythmia Induction: Induce atrial fibrillation through programmed electrical stimulation (e.g., burst pacing).

-

Data Analysis: Compare the incidence, duration, and severity of atrial fibrillation in hearts treated with PSB-36 to control hearts (perfused with vehicle alone).

Conclusion

PSB-36 is a valuable pharmacological tool for studying the role of the adenosine A₁ receptor in various physiological and pathological processes. Its high potency and selectivity make it an attractive candidate for further investigation as a potential therapeutic agent for conditions such as cardiac arrhythmias and inflammatory disorders. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Inhibition of Adenosine Pathway Alters Atrial Electrophysiology and Prevents Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PSB-36: A Potent and Selective Adenosine A₁ Receptor Antagonist

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

This document provides a comprehensive technical overview of the xanthine (B1682287) derivative PSB-36, a highly potent and selective antagonist for the adenosine (B11128) A₁ receptor (A₁R). Discovered as part of a systematic exploration of 8-substituted xanthine analogues, PSB-36 has emerged as a valuable pharmacological tool for studying A₁R-mediated signaling and as a potential lead compound for therapeutic development. This guide details the discovery, synthesis, and pharmacological profile of PSB-36, including its receptor binding affinities and functional potencies. Furthermore, it outlines the key experimental protocols for its characterization and visualizes the established signaling pathways modulated by its antagonism of the A₁R.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The adenosine A₁ receptor, in particular, is a target of significant therapeutic interest due to its involvement in cardiovascular function, neurotransmission, and inflammation. The development of potent and selective antagonists for the A₁R is crucial for both elucidating its physiological roles and for the potential treatment of various pathological conditions. The xanthine scaffold has historically served as a fertile ground for the discovery of adenosine receptor ligands, with caffeine (B1668208) and theophylline (B1681296) being well-known non-selective examples. More targeted medicinal chemistry efforts have led to the development of highly selective agents. Among these, PSB-36 stands out for its exceptional potency and selectivity for the human A₁R.

Discovery of PSB-36

The discovery of PSB-36 was the result of systematic structure-activity relationship (SAR) studies on a series of 8-substituted xanthine derivatives. The primary research, as referenced in scientific literature, aimed to explore the impact of bulky, lipophilic substituents at the 8-position of the xanthine core on A₁R affinity and selectivity. This effort led to the identification of 1-butyl-3-(3-hydroxypropyl)-8-(tricyclo[3.3.1.0³'⁷]nonan-3-yl)-1H-purine-2,6(3H,7H)-dione, designated as PSB-36.

Synthesis of PSB-36

The synthesis of 8-substituted xanthines like PSB-36 typically follows a well-established chemical route starting from a suitably substituted 5,6-diaminouracil (B14702) precursor. While the specific details of the synthesis of PSB-36 are outlined in the primary literature, a general and representative synthetic scheme is presented below. This multi-step process involves the initial construction of the xanthine core followed by the introduction of the specific substituents at the N₁, N₃, and C₈ positions.

General Synthetic Workflow

The synthesis commences with the appropriate N-substituted uracil, which is then nitrosated and subsequently reduced to yield the key 5,6-diaminouracil intermediate. This intermediate is then condensed with a carboxylic acid corresponding to the desired C₈ substituent, in this case, tricyclo[3.3.1.0³'⁷]nonane-3-carboxylic acid. The resulting amide undergoes cyclization to form the 8-substituted xanthine core. Finally, alkylation at the N₁ and N₃ positions with the appropriate alkyl halides affords the target molecule, PSB-36.

Pharmacological Data

PSB-36 exhibits high affinity for the human and rat adenosine A₁ receptors with picomolar potency. Its selectivity for the A₁R over other adenosine receptor subtypes is substantial, making it a valuable tool for in vitro and in vivo studies.

| Compound | Receptor Subtype | Species | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀/IC₅₀) | Reference |

| PSB-36 | A₁ | Human | 700 pM | 120 pM (EC₅₀) | [1] |

| PSB-36 | A₁ | Rat | 124 pM | - | [1] |

| PSB-36 | A₂ₐ | Human | 980 nM | - | [1] |

| PSB-36 | A₂ₑ | Human | 187 nM | - | [1] |

| PSB-36 | A₃ | Human | 2300 nM | - | [1] |

| DPCPX (Reference) | A₁ | - | - | 2.9 nM (EC₅₀) | [1] |

Adenosine A₁ Receptor Signaling

The adenosine A₁ receptor primarily couples to inhibitory G proteins of the Gᵢ/Gₒ family. Antagonism of the A₁R by PSB-36 blocks the downstream signaling cascades initiated by endogenous adenosine. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, A₁R activation can also modulate other signaling pathways, including the activation of phospholipase C (PLC) and the modulation of various ion channels.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize PSB-36. Specific parameters may need to be optimized based on the experimental setup.

Radioligand Binding Assay for Adenosine A₁ Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of PSB-36 for the A₁R.

Materials:

-

Cell membranes expressing the human adenosine A₁ receptor.

-

Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).

-

PSB-36 (or other test compounds).

-

Non-specific binding control: 10 µM CPA (N⁶-cyclopentyladenosine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of PSB-36 in assay buffer.

-

In a microplate, add assay buffer, cell membranes, and either PSB-36, buffer (for total binding), or non-specific binding control.

-

Add the radioligand ([³H]DPCPX) to all wells at a final concentration close to its K₋ value.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of PSB-36. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to determine the functional potency (IC₅₀) of PSB-36 as an A₁R antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.

Materials:

-

A cell line expressing the human adenosine A₁ receptor (e.g., CHO or HEK cells).

-

PSB-36 (or other test compounds).

-

A₁R agonist: NECA (5'-N-ethylcarboxamidoadenosine).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a microplate and culture overnight.

-

Prepare serial dilutions of PSB-36 in assay buffer.

-

Pre-incubate the cells with the different concentrations of PSB-36 for a defined period.

-

Add the A₁R agonist (NECA) at a concentration that gives a submaximal response (e.g., EC₈₀), along with forskolin, to stimulate cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of PSB-36 to determine the IC₅₀ value.

Conclusion

PSB-36 is a powerful and highly selective adenosine A₁ receptor antagonist that has proven to be an invaluable tool in pharmacological research. Its well-defined synthesis and potent activity make it a standard for investigating A₁R function. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working with this important class of compounds and their target. Further investigation into the therapeutic potential of PSB-36 and its analogues is warranted.

References

PSB36: A High-Affinity Antagonist for the Adenosine A1 Receptor

A Technical Overview of Binding Affinity and Experimental Protocols

PSB36, a xanthine (B1682287) derivative, has emerged as a highly potent and selective antagonist for the adenosine (B11128) A1 receptor (A1R). Its remarkable affinity for the A1R, coupled with significantly lower affinity for other adenosine receptor subtypes (A2A, A2B, and A3), positions it as a valuable tool in pharmacological research and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the binding affinity of this compound for adenosine receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates key experimental workflows and binding characteristics through diagrams.

Quantitative Binding Affinity Data

The binding affinity of this compound for various adenosine receptor subtypes has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The data clearly demonstrates the high and selective affinity of this compound for the A1 adenosine receptor.

| Receptor Subtype | Species | Ki (Inhibition Constant) |

| A1 | Rat | 124 pM[1] |

| Human | 700 pM[1] | |

| A2A | 980 nM[1] | |

| A2B | 187 nM[1] | |

| A3 | 2300 nM[1] |

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Membrane Preparation

-

Cell Culture and Harvesting: Cells or tissues expressing the adenosine receptor subtypes of interest are cultured and harvested. For recombinant receptors, cell lines like HEK-293 or CHO are commonly used.

-

Homogenization: The collected cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) to disrupt the cell membranes.[2]

-

Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[2]

-

Resuspension and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[2] The protein concentration of the membrane preparation is determined using a standard protein assay.[2]

Competitive Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format.[2][3] Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of the unlabeled test compound (this compound).[2][3][4]

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[2][4] This process separates the membranes with the bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.[2][4]

-

Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.[2]

Data Analysis

-

Determination of IC50: The data is analyzed to determine the concentration of the unlabeled compound (this compound) that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculation of Ki: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Visualizing Experimental Workflows and Binding Properties

To further clarify the experimental process and the binding characteristics of this compound, the following diagrams are provided.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Binding selectivity profile of this compound.

References

In Vitro Characterization of PSB36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB36 is a xanthine (B1682287) derivative recognized for its high potency and selectivity as an antagonist for the adenosine (B11128) A1 receptor (A1R).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on adenosine receptor modulation.

Core Properties of this compound

This compound distinguishes itself through its sub-nanomolar binding affinity for the human and rat A1R, exhibiting significant selectivity over other adenosine receptor subtypes.[1] Its antagonistic activity has been demonstrated in functional assays, where it has been shown to be more potent than the well-known A1R antagonist DPCPX.[1] Beyond its receptor-specific activities, this compound has been reported to modulate insulin (B600854) release and exhibit anti-inflammatory and analgesic properties, suggesting a broad therapeutic potential.[1]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

| Receptor Subtype | Species | Ki Value |

| Adenosine A1 | Human | 700 pM[1] |

| Adenosine A1 | Rat | 124 pM[1] |

| Adenosine A2A | Human | 980 nM[1] |

| Adenosine A2B | Human | 187 nM[1] |

| Adenosine A3 | Human | 2300 nM[1] |

Table 2: Functional Potency (EC50) of this compound

| Assay | Parameter | Value | Comparator (DPCPX) |

| Functional Antagonism | EC50 | 120 pM[1] | 2.9 nM[1] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound characterization, the following diagrams have been generated using Graphviz (DOT language).

References

An In-depth Technical Guide to the Effects of PSB36 on Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB36 is a xanthine (B1682287) derivative that has emerged as a highly potent and selective antagonist for the adenosine (B11128) A1 receptor (A1R).[1] Its high affinity and selectivity make it a valuable tool for dissecting the intricate roles of A1R in various physiological and pathophysiological processes. Adenosine A1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous adenosine, primarily couple to inhibitory G proteins (Gαi/o). This interaction triggers a cascade of intracellular signaling events that modulate cellular function. This technical guide provides a comprehensive overview of the effects of this compound on key intracellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by competitively blocking the binding of adenosine to the A1 receptor. This antagonism prevents the Gαi/o-mediated signaling cascade that normally follows A1R activation. The primary consequences of A1R antagonism by this compound include the disinhibition of adenylyl cyclase, modulation of phospholipase C activity, and regulation of ion channel function.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters defining the interaction of this compound with adenosine receptors.

Table 1: Binding Affinity of this compound for Adenosine Receptors

| Receptor Subtype | Species | Ki Value | Reference |

| A1R | Rat | 124 pM | [1] |

| A1R | Human | 700 pM | [1] |

| A2A | Human | 980 nM | [1] |

| A2B | Human | 187 nM | [1] |

| A3 | Human | 2300 nM | [1] |

Table 2: Functional Potency of this compound

| Assay Parameter | Comparison Compound | EC50 Value | Reference |

| Potency | DPCPX | 120 pM (this compound) vs 2.9 nM (DPCPX) | [1] |

Effects on Intracellular Signaling Pathways

Adenylyl Cyclase / cAMP / PKA Pathway

Activation of the A1R by adenosine leads to the inhibition of adenylyl cyclase (AC) activity through the Gαi subunit. This results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and subsequently, reduced activity of protein kinase A (PKA). By antagonizing the A1R, this compound prevents this inhibition, leading to a relative increase in cAMP levels and PKA activity, particularly in the presence of an A1R agonist.

Phospholipase C (PLC) Pathway

The A1R can also couple to G proteins that modulate the activity of phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The precise effect of A1R activation on the PLC pathway can be cell-type dependent, with reports of both stimulation and inhibition. As an antagonist, this compound would be expected to block these modulatory effects.

G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels

A1R activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels via the Gβγ subunits of the dissociated G-protein. This results in potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability. This compound, by blocking A1R, prevents the Gβγ-mediated activation of GIRK channels, thereby maintaining a more depolarized membrane potential and preserving cellular excitability.

Mitogen-Activated Protein Kinase (MAPK) / ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. A1R activation has been shown to modulate the MAPK/ERK pathway, often leading to its activation. This can occur through various mechanisms, including Gβγ-mediated activation of upstream kinases. As an antagonist, this compound would be expected to inhibit A1R-mediated activation of the ERK pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a guide and may require optimization based on specific cell types and experimental conditions.

Radioligand Binding Assay for A1R

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.

-

Materials:

-

Cell membranes expressing the human or rat A1R.

-

Radioligand (e.g., [³H]DPCPX).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM NECA).

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, cell membranes, and either this compound, vehicle, or the non-specific binding control.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.

-

Materials:

-

Cells expressing the A1R (e.g., CHO-A1R or HEK293-A1R).

-

This compound stock solution.

-

A1R agonist (e.g., NECA).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubate cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

Stimulate the cells with an A1R agonist and forskolin for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Generate concentration-response curves to determine the IC50 value of this compound for the inhibition of the agonist effect.

-

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on A1R-mediated changes in intracellular calcium levels.

-

Materials:

-

Cells expressing the A1R.

-

This compound stock solution.

-

A1R agonist known to mobilize calcium in the chosen cell line.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., HBSS).

-

-

Procedure:

-

Load cells with a calcium-sensitive dye.

-

Pre-incubate the cells with various concentrations of this compound.

-

Measure baseline fluorescence.

-

Add the A1R agonist and monitor the change in fluorescence over time using a fluorescence plate reader.

-

Quantify the peak fluorescence response and determine the inhibitory effect of this compound.

-

Western Blot for ERK1/2 Phosphorylation

This method is used to determine the effect of this compound on A1R-mediated activation of the MAPK/ERK pathway.

-

Materials:

-

Cells expressing the A1R.

-

This compound stock solution.

-

A1R agonist.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

ECL detection reagents.

-

-

Procedure:

-

Serum-starve cells to reduce basal ERK phosphorylation.

-

Pre-treat cells with this compound for a specified time.

-

Stimulate cells with an A1R agonist.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an anti-total ERK1/2 antibody for normalization.

-

Quantify band intensities to determine the change in ERK1/2 phosphorylation.

-

Conclusion

This compound is a powerful and selective tool for investigating the physiological and pathological roles of the adenosine A1 receptor. Its ability to potently antagonize A1R allows for the precise modulation of multiple downstream intracellular signaling pathways, including the adenylyl cyclase, phospholipase C, and GIRK channel pathways, as well as the MAPK/ERK cascade. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate mechanisms through which this compound and A1R signaling regulate cellular function. A thorough understanding of these pathways is crucial for the development of novel therapeutic strategies targeting the adenosine system.

References

The Pharmacological Profile of PSB-36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-36 is a potent and selective antagonist of the adenosine (B11128) A1 receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, selectivity, and functional activity. Detailed experimental methodologies for key assays are presented, along with a visualization of the associated signaling pathway. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential of PSB-36.

Core Pharmacological Data

The quantitative pharmacological data for PSB-36 are summarized in the tables below, facilitating a clear comparison of its binding affinities and selectivity across various adenosine receptor subtypes and species.

Table 1: Binding Affinity of PSB-36 at Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) |

| A1 | Rat | 0.12[1][2][3] |

| A1 | Human | 0.70[4] |

| A2A | Rat | 552[1][2][3] |

| A2A | Human | 980[4] |

| A2B | Human | 187[1][2][3][4] |

| A3 | Rat | 6500[1][2][3] |

| A3 | Human | 2300[1][2][3][4] |

Table 2: Selectivity Profile of PSB-36

| Receptor Ratio | Selectivity (fold) |

| A2A/A1 (Rat) | 4600 |

| A2B/A1 (Human/Rat) | 1558 |

| A3/A1 (Rat) | 54167 |

| A3/A1 (Human/Rat) | 19167 |

Signaling Pathway

PSB-36 acts as an antagonist at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. The canonical signaling pathway for the A1 receptor involves the inhibition of adenylyl cyclase upon agonist binding. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, PSB-36 blocks the binding of endogenous adenosine and other agonists to the A1 receptor, thereby preventing this inhibitory signaling cascade. The consequence is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP production.

Caption: Signaling pathway of the Adenosine A1 receptor and the antagonistic action of PSB-36.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of PSB-36.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of PSB-36 for different adenosine receptor subtypes.

Materials:

-

Membranes from CHO cells stably expressing either rat A1, rat A2A, human A2B, or human A3 adenosine receptors.

-

Radioligand: [3H]DPCPX (for A1), [3H]ZM 241385 (for A2A), or [125I]ABOPX (for A3). For A2B, membranes from HEK-293 cells expressing the human A2B receptor are used with [3H]PSB-603 as the radioligand.

-

PSB-36 (test compound)

-

Nonspecific binding control: 10 µM DPCPX (for A1), 1 µM ZM 241385 (for A2A), 100 µM NECA (for A2B), or 100 µM NECA (for A3).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize transfected CHO or HEK-293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and store at -80°C until use.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), the appropriate radioligand at a concentration near its Kd, and varying concentrations of PSB-36.

-

Incubation: Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of PSB-36 by nonlinear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

Objective: To determine the functional antagonism of PSB-36 at the adenosine A1 receptor.

Materials:

-

CHO cells stably expressing the rat A1 adenosine receptor.

-

Adenosine deaminase (ADA).

-

NECA (5'-N-Ethylcarboxamidoadenosine) as the agonist.

-

PSB-36 (test compound).

-

Rolipram (phosphodiesterase inhibitor).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

-

Cell Culture: Culture the A1-expressing CHO cells to confluency.

-

Cell Preparation: Pre-incubate the cells with ADA (1 U/mL) for 30 minutes at 37°C to remove endogenous adenosine.

-

Assay Setup: In a 96-well plate, add the cells, Rolipram (to prevent cAMP degradation), varying concentrations of PSB-36, and a fixed concentration of the agonist NECA (typically at its EC80).

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and initiate cAMP production.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curves for NECA in the absence and presence of different concentrations of PSB-36. Determine the IC50 value for PSB-36's inhibition of the NECA-induced response.

Experimental Workflow

The general workflow for characterizing a novel adenosine receptor antagonist like PSB-36 involves a series of in vitro and in vivo experiments to establish its potency, selectivity, and functional effects.

Caption: General experimental workflow for the characterization of an adenosine receptor antagonist.

References

- 1. This compound | List of Frontiers open access articles [frontiersin.org]

- 2. Structural and Functional Properties of Subsidiary Atrial Pacemakers in a Goat Model of Sinus Node Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural and Functional Properties of Subsidiary Atrial Pacemakers in a Goat Model of Sinus Node Disease [frontiersin.org]

- 4. mdpi.com [mdpi.com]

The Role of PSB36 in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated inflammation contributes to the pathogenesis of a wide range of diseases. The purinergic signaling system, particularly the actions of extracellular adenosine (B11128) and its receptors, has emerged as a crucial regulator of inflammatory processes. PSB36, a xanthine (B1682287) derivative, is a highly potent and selective antagonist of the adenosine A1 receptor (A1R).[1] This technical guide provides an in-depth overview of the role of this compound in modulating inflammatory responses, consolidating available data, outlining relevant experimental protocols, and visualizing key signaling pathways. Given the specificity of this compound for the A1R, this document will also explore the broader role of A1R signaling in inflammation to infer the mechanistic actions of this compound.

This compound: A Potent and Selective Adenosine A1 Receptor Antagonist

This compound is characterized by its high affinity and selectivity for the human and rat adenosine A1 receptors. Its antagonist activity at other adenosine receptor subtypes (A2A, A2B, and A3) is significantly lower, making it a valuable pharmacological tool for investigating the specific role of A1R in physiological and pathological processes, including inflammation.[1]

Quantitative Data: Binding Affinity and Potency of this compound

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for various adenosine receptors, highlighting its selectivity for the A1 receptor.

| Receptor Subtype | Species | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |

| Adenosine A1 Receptor (A1R) | Rat | 124 pM | 120 pM | [1] |

| Adenosine A1 Receptor (A1R) | Human | 700 pM | - | [1] |

| Adenosine A2A Receptor (A2AR) | - | 980 nM | - | [1] |

| Adenosine A2B Receptor (A2BR) | - | 187 nM | - | [1] |

| Adenosine A3 Receptor (A3R) | - | 2300 nM | - | [1] |

The Adenosine A1 Receptor in Inflammation

Adenosine's role in inflammation is multifaceted, with different receptor subtypes often mediating opposing effects. The activation of A1R is generally considered to have pro-inflammatory effects in certain contexts, particularly in promoting the chemotaxis of neutrophils.[2] However, it also exhibits neuroprotective effects, suggesting a complex and context-dependent role.[3] By antagonizing the A1R, this compound is hypothesized to exert anti-inflammatory effects by blocking these pro-inflammatory signaling cascades.

Signaling Pathways

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of A1R by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1R activation can lead to the activation of phospholipase C (PLC) and modulation of ion channels.

Experimental Protocols for Assessing the Anti-inflammatory Effects of this compound

To evaluate the anti-inflammatory properties of this compound, various in vivo and in vitro models can be employed. The following are detailed methodologies for key experiments.

In Vivo Models of Inflammation

1. Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

-

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

This compound (test compound).

-

Carrageenan (1% w/v in sterile saline).

-

Reference anti-inflammatory drug (e.g., Indomethacin).

-

Vehicle for this compound.

-

Plethysmometer or calipers.

-

-

Procedure:

-

Acclimatize animals for at least one week.

-

Group animals and administer this compound (various doses), vehicle, or the reference drug via an appropriate route (e.g., intraperitoneal or oral).[4]

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[4][5][6]

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).[6]

-

Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.[6]

-

2. Lipopolysaccharide (LPS)-Induced Cytokine Release

This model assesses the effect of a compound on systemic inflammation.

-

Materials:

-

Procedure:

-

Acclimatize animals for at least one week.

-

Administer this compound, vehicle, or the reference drug to respective groups.

-

After 1 hour, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).[7][8]

-

At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples.[7]

-

Prepare serum and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.[7]

-

Compare cytokine levels in the this compound-treated groups to the LPS control group and calculate the percentage of inhibition.[7]

-

In Vitro Assays

LPS-Stimulated Cytokine Release in Macrophages or Microglia

-

Materials:

-

Macrophage (e.g., RAW 264.7) or microglial (e.g., BV-2) cell lines.

-

This compound.

-

LPS.

-

Cell culture medium (e.g., DMEM) with supplements.

-

ELISA kits for relevant cytokines.

-

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines in the supernatant using ELISA.

-

Modulation of Inflammatory Signaling Pathways by A1R Antagonism

By blocking the adenosine A1 receptor, this compound is expected to interfere with downstream signaling pathways that contribute to inflammation. Key pathways likely to be affected include the NF-κB and MAPK pathways, which are central regulators of pro-inflammatory gene expression.[9] Antagonism of A1R by this compound would lead to an increase in intracellular cAMP, which can have anti-inflammatory effects by inhibiting the activation of NF-κB and certain MAPK pathways.

Conclusion and Future Directions

This compound is a powerful research tool for elucidating the role of the adenosine A1 receptor in inflammation. Its high potency and selectivity allow for precise interrogation of A1R-mediated signaling pathways. While direct quantitative data on the anti-inflammatory effects of this compound are still emerging, its mechanism of action can be inferred from the known functions of the A1R. By antagonizing A1R, this compound likely mitigates inflammation by preventing the decrease in intracellular cAMP, thereby inhibiting key pro-inflammatory transcription factors such as NF-κB.

Future research should focus on generating comprehensive in vivo and in vitro data on the effects of this compound on a wide array of inflammatory mediators. Investigating the therapeutic potential of this compound in various inflammatory disease models will be crucial in translating its pharmacological profile into potential clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers, scientists, and drug development professionals to advance the understanding of this compound and the broader role of adenosine signaling in inflammation.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. mdpi.com [mdpi.com]

- 3. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 9. oncotarget.com [oncotarget.com]

Investigating the Analgesic Potential of PSB-36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 19, 2025

This technical guide provides an in-depth analysis of the current scientific understanding of the compound PSB-36 and its potential analgesic effects. PSB-36 is a potent and selective antagonist for the A1 adenosine (B11128) receptor.[1] This guide summarizes the available data, details relevant experimental methodologies, and outlines the key signaling pathways involved in the A1 adenosine receptor's role in pain modulation.

Core Findings on PSB-36 and Analgesia

Current research indicates that PSB-36, as a selective A1 adenosine receptor antagonist, is not associated with analgesic effects. In fact, the available evidence suggests it does not alter pain thresholds. The primary role of A1 adenosine receptor activation is generally understood to be antinociceptive, meaning it reduces the sensation of pain. Consequently, a compound that blocks this receptor, such as PSB-36, would not be expected to produce pain relief and could potentially have a pro-nociceptive effect under certain conditions.

A key study by Abo-Salem et al. (2004) investigated the antinociceptive effects of various adenosine receptor antagonists. While the study's main focus was on A2B receptor antagonists, it also evaluated the effects of A1-selective compounds. The findings demonstrated that, unlike A2B antagonists, A1-selective antagonists did not alter pain thresholds in the hot-plate test, a common method for assessing analgesic effects in animal models.[2]

Quantitative Data Summary

Currently, there is a lack of quantitative data from preclinical or clinical studies demonstrating any analgesic efficacy of PSB-36. The primary available data points to its high affinity and selectivity for the A1 adenosine receptor.

| Receptor Subtype | Binding Affinity (nM) | Species |

| A1 | 0.12 | Rat |

| A2A | 552 | Rat |

| A2B | 187 | Human |

| A3 | 6500 | Rat |

| A3 | 2300 | Human |

Table 1: Binding affinities of PSB-36 for various adenosine receptor subtypes. Data sourced from commercially available product information.[1]

Experimental Protocols

To assess the potential analgesic effects of a compound like PSB-36, standardized preclinical pain models are employed. The following is a detailed methodology for the hot-plate test, a widely used assay for evaluating thermal pain response, as would be relevant to the findings of Abo-Salem et al. (2004).

Hot-Plate Test Protocol

Objective: To assess the thermal nociceptive threshold in response to a heated surface, and to determine the effect of a test compound on this threshold.

Apparatus: A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to confine the animal.

Animals: Male Swiss mice (or other appropriate rodent model) weighing between 20-25g are typically used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. They should be acclimatized to the laboratory environment for at least one week before the experiment.

Procedure:

-

Habituation: On the day of the experiment, animals are brought to the testing room at least 30 minutes before the start of the experiment to allow for acclimatization.

-

Baseline Latency: The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). Each animal is placed individually on the hot plate, and the time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Compound Administration: Animals are randomly assigned to treatment groups (e.g., vehicle control, positive control like morphine, and different doses of the test compound, PSB-36). The compounds are administered via a specific route (e.g., intraperitoneal, oral) at a defined time before the post-treatment test.

-

Post-Treatment Latency: At various time points after compound administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the latency to the nociceptive response is recorded.

-

Data Analysis: The data are typically expressed as the mean latency time ± standard error of the mean (SEM) for each group. Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the latencies between the treatment groups and the control group. An increase in latency time compared to the vehicle group indicates an analgesic effect.

Signaling Pathways

The analgesic effects of adenosine are primarily mediated through the activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream effects that contribute to analgesia, including the modulation of ion channel activity and inhibition of neurotransmitter release from presynaptic terminals in pain pathways. As an antagonist, PSB-36 would block these effects.

Adenosine A1 Receptor Signaling Pathway

Caption: A1 adenosine receptor signaling pathway and the inhibitory action of PSB-36.

Experimental Workflow for Analgesic Screening

References

The Adenosine A1 Receptor Antagonist PSB36: A Potential Modulator of Insulin Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the adenosine (B11128) A1 receptor (A1R) antagonist, PSB36, and its potential impact on insulin (B600854) release from pancreatic beta-cells. The A1R is a G protein-coupled receptor that, upon activation by adenosine, inhibits insulin secretion. As a potent and selective antagonist, this compound is poised to counteract this inhibition, thereby augmenting glucose-stimulated insulin secretion (GSIS). This document details the underlying signaling pathways, provides established experimental protocols for investigating these mechanisms, and presents available quantitative data for A1R antagonists. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of A1R antagonism in metabolic diseases such as type 2 diabetes.

Introduction

The regulation of insulin secretion from pancreatic beta-cells is a complex process governed by a multitude of signaling pathways. Among these, the purinergic signaling system, particularly the action of adenosine on its receptors, has emerged as a significant modulator. Adenosine, acting through the A1 receptor, exerts an inhibitory effect on insulin release. This compound, a potent and selective antagonist of the A1R, presents a promising pharmacological tool to investigate the reversal of this inhibition and to explore the potential of A1R antagonism as a therapeutic strategy for enhancing insulin secretion.

The Role of the Adenosine A1 Receptor in Insulin Secretion

The adenosine A1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is coupled to the inhibitory G protein, Gαi. Activation of the A1R by endogenous adenosine in pancreatic beta-cells initiates a signaling cascade that ultimately suppresses insulin secretion. This inhibitory action is primarily mediated through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound: A Potent and Selective A1 Receptor Antagonist

Table 1: Binding Affinity of this compound and Other A1R Antagonists

| Compound | Receptor | Species | pKi |

| This compound | A1 | Rat | 9.9 |

| DPCPX | A1 | Rat | 7.4 - 9.2 |

| SLV320 | A1 | Not Specified | 9.0 |

Note: pKi is the negative logarithm of the inhibition constant (Ki) and is a measure of binding affinity. A higher pKi value indicates a higher affinity.

Mechanism of Action: How this compound Impacts Insulin Release

By blocking the adenosine A1 receptor, this compound is hypothesized to disinhibit adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP is a critical amplifying signal in the glucose-stimulated insulin secretion (GSIS) pathway.

Signaling Pathway

The proposed signaling pathway for this compound's action on insulin release is as follows:

The Role of PSB-36 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-36 is a xanthine (B1682287) derivative recognized for its high potency and selectivity as an antagonist for the A1 adenosine (B11128) receptor (A1R).[1] Adenosine plays a crucial role in the regulation of cardiovascular function, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, in particular, is a key player in mediating the cardiac effects of adenosine, including the regulation of heart rate and myocardial contractility, and is implicated in the pathophysiology of ischemic heart disease. The selective blockade of A1R by agents such as PSB-36 offers a valuable pharmacological tool to investigate the precise role of this receptor in both normal cardiac physiology and in cardiovascular disease models. This technical guide provides an in-depth overview of the current understanding of PSB-36 in cardiovascular research, focusing on its mechanism of action, experimental applications, and the signaling pathways it modulates.

Core Properties of PSB-36

PSB-36 exhibits remarkable selectivity for the human A1 adenosine receptor. Its binding affinity (Ki) for the human A1R is 0.700 nM, demonstrating significantly lower affinity for other adenosine receptor subtypes, making it a precise tool for isolating A1R-mediated effects.[1]

| Receptor Subtype | Binding Affinity (Ki) in nM | Species |

| A1R | 0.700 | Human |

| A1R | 0.124 | Rat |

| A2AR | 980 | Rat |

| A2BR | 187 | Rat |

| A3R | 2300 | Rat |

| Table 1: Binding affinities of PSB-36 for adenosine receptor subtypes.[1] |

Mechanism of Action in the Cardiovascular System

As a selective A1R antagonist, PSB-36 functions by competitively inhibiting the binding of endogenous adenosine to the A1 receptor. In the cardiovascular system, particularly the heart, the activation of A1R by adenosine typically leads to:

-

Negative Chronotropic Effect: A decrease in heart rate, primarily through actions on the sinoatrial (SA) node.

-

Negative Dromotropic Effect: A slowing of atrioventricular (AV) nodal conduction.

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction, particularly in the atria.

-

Cardioprotection: A1R activation is a critical component of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults.

By blocking these effects, PSB-36 can be utilized to investigate the physiological and pathophysiological consequences of A1R signaling. For instance, in an experimental setting, the administration of PSB-36 would be expected to prevent the adenosine-induced decrease in heart rate and contractility.

Signaling Pathways Modulated by PSB-36

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream targets, including ion channels and contractile proteins.

By acting as an antagonist, PSB-36 prevents this signaling cascade from being initiated by adenosine. The blockade of A1R by PSB-36 would therefore lead to a disinhibition of adenylyl cyclase, maintaining or increasing intracellular cAMP levels in the presence of adenosine.

Experimental Protocols in Cardiovascular Research

While specific studies detailing the use of PSB-36 in cardiovascular models are not abundant in the readily available literature, its properties as a potent and selective A1R antagonist make it an ideal tool for several key experimental paradigms. Below are detailed hypothetical protocols based on standard cardiovascular research methodologies where PSB-36 would be a valuable agent.

Langendorff Isolated Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function independent of systemic neural and hormonal influences.

Objective: To investigate the role of A1R in myocardial ischemia-reperfusion injury.

Methodology:

-